molecular formula C12H12F3NO3 B1625096 ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-49-2

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1625096
CAS RN: 68281-49-2
M. Wt: 275.22 g/mol
InChI Key: BNGNTYNJFMUATE-UHFFFAOYSA-N
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Patent
US04180572

Procedure details

11.4 g of potassium carbonate was added to 48.7 g of 7B in 320 ml of acetone. Then 18.2 of ethyl 2,3-dibromopropionate was added dropwise to the refluxing mixture. This procedure was repeated thrice. The mixture was refluxed for 17 hours and filtered, and the filtrate was stripped of solvent under reduced pressure. The residue was dissolved in ether; the solution was washed with dilute sodium hydroxide solution, then dried (MgSO4) and stripped of solvent. The residue was washed with petroleum ether and dried. The residue was mixed with ether and filtered. Part of the solvent was evaporated from the filtrate; the remaining solution was cooled. Crystals which formed were filtered and recrystallized from ether to give 7, m.p.: 105°-107°.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]=1[OH:18].Br[CH:20]([CH2:26]Br)[C:21]([O:23][CH2:24][CH3:25])=[O:22]>CC(C)=O>[F:17][C:14]([F:15])([F:16])[C:12]1[CH:11]=[CH:10][C:9]2[O:18][CH:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:26][NH:7][C:8]=2[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
48.7 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
320 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
the solution was washed with dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
WASH
Type
WASH
Details
The residue was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The residue was mixed with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Part of the solvent was evaporated from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the remaining solution was cooled
CUSTOM
Type
CUSTOM
Details
Crystals which formed
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ether
CUSTOM
Type
CUSTOM
Details
to give 7, m.p.: 105°-107°

Outcomes

Product
Name
Type
Smiles
FC(C=1C=CC2=C(NCC(O2)C(=O)OCC)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.